molecular formula C14H16N4O4 B11484583 2,2'-(2,4-dioxoquinazoline-1,3-diyl)bis(N-methylacetamide)

2,2'-(2,4-dioxoquinazoline-1,3-diyl)bis(N-methylacetamide)

Cat. No.: B11484583
M. Wt: 304.30 g/mol
InChI Key: DODQUQONOWEGAP-UHFFFAOYSA-N
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Description

N-METHYL-2-{1-[(METHYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETAMIDE: is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-METHYL-2-{1-[(METHYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of a quinazolinone derivative with methyl isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide, and may require the presence of a catalyst to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-METHYL-2-{1-[(METHYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been studied for their potential biological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-METHYL-2-{1-[(METHYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: What sets N-METHYL-2-{1-[(METHYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETAMIDE apart is its quinazolinone core, which provides unique chemical properties and potential biological activities not found in simpler carbamate compounds.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

N-methyl-2-[3-[2-(methylamino)-2-oxoethyl]-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C14H16N4O4/c1-15-11(19)7-17-10-6-4-3-5-9(10)13(21)18(14(17)22)8-12(20)16-2/h3-6H,7-8H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

DODQUQONOWEGAP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)NC

Origin of Product

United States

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